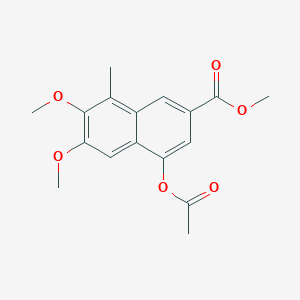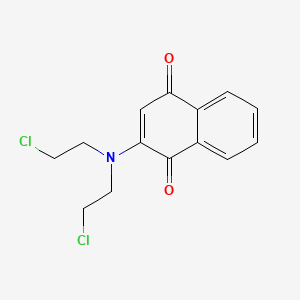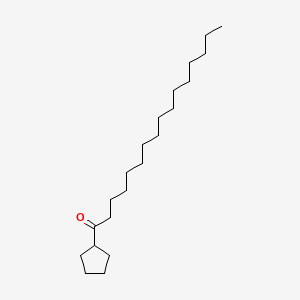
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester is a complex organic compound with the molecular formula C14H12O4 This compound is characterized by its naphthalene core structure, which is substituted with various functional groups, including acetyloxy, methoxy, and methyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. Subsequent acetylation and methoxylation reactions introduce the acetyloxy and methoxy groups, respectively. These reactions are typically carried out under controlled conditions, such as specific temperatures and reaction times, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the acetyloxy, methoxy, and methyl ester groups.
4-Acetyloxy-2-naphthoic acid: Lacks the methoxy and methyl ester groups.
6,7-Dimethoxy-2-naphthoic acid: Lacks the acetyloxy and methyl ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-8-methyl-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of acetyloxy, methoxy, and methyl ester groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C17H18O6 |
|---|---|
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-6,7-dimethoxy-8-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-9-12-6-11(17(19)22-5)7-14(23-10(2)18)13(12)8-15(20-3)16(9)21-4/h6-8H,1-5H3 |
InChI-Schlüssel |
VJNVTYCSFGNRQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)

![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)






